![molecular formula C25H21N3O3S2 B12149710 Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12149710.png)
Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-
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Overview
Description
Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Acetamide, N-(2-methoxy-3-dibenzofuranyl)-2-[(5,6,7,8-tetrahydrobenzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a dibenzofuran moiety and a tetrahydrobenzothienopyrimidine derivative, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties and potential neuropharmacological effects.
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : Approximately 475.58 g/mol
- Structural Features :
- Dibenzofuran moiety
- Tetrahydrobenzothienopyrimidine derivative
Anti-Cancer Properties
Preliminary studies suggest that Acetamide exhibits potential anti-cancer properties. The mechanisms proposed include:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Apoptosis Modulation : It may influence apoptotic pathways, promoting cell death in cancer cells.
Case Studies :
- HepG2 Cell Line Study : In vitro studies demonstrated that Acetamide had an IC50 value of 1.43 µM against the HepG2 liver cancer cell line, indicating strong cytotoxicity compared to normal liver cells (THLE-2) which had an IC50 of 36.27 µM .
- Mechanistic Investigations : Further research indicated that the compound inhibited metalloproteinase activity (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Acetamide N-(dibenzofuran) | Dibenzofuran moiety | Simpler structure; lacks thieno-pyrimidine |
Benzothienopyrimidine Derivatives | Thienopyrimidine structure | Variations in substituents influence activity |
Thioacetamides | Contains thioether linkages | Broader range of biological activities |
This table highlights how Acetamide's unique combination of dibenzofuran and thienopyrimidine structures may confer distinct biological properties not observed in simpler analogs .
The synthesis of Acetamide typically involves multi-step organic reactions starting from 2-methoxy-3-dibenzofuran and tetrahydrobenzothieno[2,3-D]pyrimidine derivatives. Understanding the mechanism of action is crucial for optimizing its biological activity and therapeutic potential.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that Acetamide exhibits potential anticancer activities. Research indicates that it may act through:
- Kinase Inhibition : Modulating signaling pathways related to cell proliferation and apoptosis.
- Cell Cycle Arrest : Inducing cell cycle changes that prevent tumor growth.
A comparative analysis of similar compounds shows that those with thienopyrimidine structures often demonstrate enhanced cytotoxic effects against various cancer cell lines.
Neuropharmacology
The compound's structural similarity to other bioactive molecules suggests possible neuroprotective effects. Investigations into its interactions with neurotransmitter systems are ongoing, with initial findings indicating potential benefits in neurodegenerative conditions.
Antimicrobial Activity
Acetamide has also been evaluated for its antimicrobial properties. Studies have demonstrated:
- Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have documented the efficacy of Acetamide in various applications:
- Cancer Research : A study published in Molecules highlighted the compound's ability to inhibit specific kinases involved in tumor progression .
- Antimicrobial Evaluation : Research demonstrated that derivatives of Acetamide showed potent activity against Mycobacterium tuberculosis, indicating potential for treating resistant infections .
- Neuroprotective Effects : Initial findings suggest that Acetamide may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Chemical Reactions Analysis
Functional Group Reactivity
Compound A contains three critical reactive components:
-
Amide group (-NH-C=O)
-
Thioether linkage (-S-)
-
Dibenzofuran and thienopyrimidine aromatic systems
These groups dictate its potential reactivity in synthetic and biological contexts.
Amide Hydrolysis
The acetamide moiety may undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Produces carboxylic acid and ammonium derivatives.
-
Basic hydrolysis : Yields carboxylate salts and amines.
Condition | Reagents | Products |
---|---|---|
Acidic (HCl/H₂O) | Concentrated HCl | 2-Methoxy-3-dibenzofuranylamine + Acetic acid |
Basic (NaOH) | Aqueous NaOH | Sodium acetate + Amine derivative |
This reaction is critical for prodrug activation or metabolite formation .
Thioether Oxidation
The sulfur atom in the thioether group is susceptible to oxidation:
Oxidizing Agent | Product | Selectivity |
---|---|---|
H₂O₂ (mild) | Sulfoxide derivative | Moderate |
MCPBA (strong) | Sulfone derivative | High |
Such modifications could alter the compound’s bioavailability or target binding.
Electrophilic Aromatic Substitution
The dibenzofuran and thienopyrimidine systems may participate in:
-
Nitration (HNO₃/H₂SO₄)
-
Halogenation (Cl₂/FeCl₃)
-
Sulfonation (SO₃/H₂SO₄)
These reactions could introduce functional handles for further derivatization .
Biotransformation Pathways
In biological systems, Compound A may undergo:
-
Cytochrome P450-mediated oxidation of the thienopyrimidine ring.
-
Glucuronidation of the methoxy group.
-
Reductive cleavage of the thioether linkage.
Predicted metabolites align with structurally related benzothienopyrimidines .
Comparative Reactivity
Compound A ’s reactivity differs from simpler analogs:
Compound | Key Reactions | Unique Features |
---|---|---|
Compound A | Thioether oxidation, amide hydrolysis | Dibenzofuran-thienopyrimidine core |
Benzothienopyrimidine derivatives | Aromatic substitution | Lacks dibenzofuran moiety |
Thioacetamides | Sulfur-centered reactivity | Simpler alkyl/aryl substituents |
The fused aromatic systems in Compound A may sterically hinder certain reactions compared to non-fused analogs.
Challenges in Reaction Characterization
-
Stereoelectronic effects : The dibenzofuran moiety may direct electrophilic attacks to specific positions.
-
Solubility limitations : The hydrophobic core complicates aqueous-phase reactions.
-
Stability : Thioether oxidation products may degrade under prolonged storage.
Experimental validation is necessary to confirm these predictions.
Properties
Molecular Formula |
C25H21N3O3S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C25H21N3O3S2/c1-30-20-10-16-14-6-2-4-8-18(14)31-19(16)11-17(20)28-22(29)12-32-24-23-15-7-3-5-9-21(15)33-25(23)27-13-26-24/h2,4,6,8,10-11,13H,3,5,7,9,12H2,1H3,(H,28,29) |
InChI Key |
SRVNKUVLTCTPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6 |
Origin of Product |
United States |
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